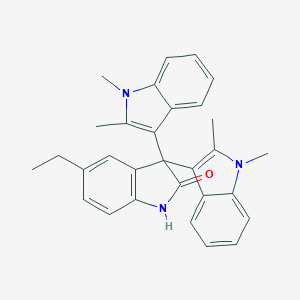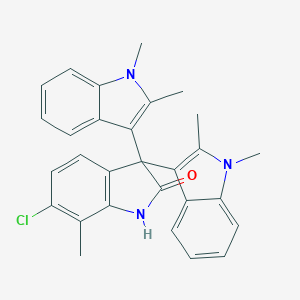![molecular formula C33H32N2O B307478 3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307478.png)
3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIMEB, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of DIMEB is not fully understood, but it is believed to involve the inhibition of several key signaling pathways in cancer cells. Specifically, DIMEB has been found to inhibit the Akt/mTOR signaling pathway, which is a key regulator of cell growth and proliferation. In addition, DIMEB has been found to activate the p53 pathway, which is a tumor suppressor pathway that plays a critical role in preventing the development of cancer.
Biochemical and Physiological Effects:
DIMEB has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, DIMEB has also been found to exhibit anti-inflammatory activity. This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-alpha and IL-6. In addition, DIMEB has been found to exhibit potent antioxidant activity, which may help to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the key advantages of DIMEB for lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. In addition, DIMEB has been found to exhibit a range of interesting biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of DIMEB is its relatively complex synthesis method, which may limit its availability for some researchers.
Future Directions
There are several future directions for research on DIMEB. One area of research is the development of new cancer therapies based on this compound. DIMEB has been shown to exhibit potent anti-cancer activity, and further research may lead to the development of new treatments for cancer patients. In addition, further research is needed to fully understand the mechanism of action of DIMEB, which may lead to the development of new drugs that target key signaling pathways in cancer cells. Finally, future research may also focus on the development of new synthesis methods for DIMEB, which may improve its availability for scientific research.
Synthesis Methods
The synthesis of DIMEB is a complex process that involves several steps. One of the key steps in the synthesis of DIMEB is the reaction between 2-ethoxy-1-naphthaldehyde and 1,2-dimethyl-1H-indole in the presence of a base catalyst. This reaction produces an intermediate compound, which is then reacted with 1,2-dimethyl-1H-indole-3-carbaldehyde in the presence of another base catalyst to yield the final product, DIMEB.
Scientific Research Applications
DIMEB has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of cancer treatment. DIMEB has been found to exhibit potent anti-cancer activity, and it has been shown to induce apoptosis in cancer cells. In addition, DIMEB has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
properties
Molecular Formula |
C33H32N2O |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-[(1,2-dimethylindol-3-yl)-(2-ethoxynaphthalen-1-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C33H32N2O/c1-6-36-29-20-19-23-13-7-8-14-24(23)32(29)33(30-21(2)34(4)27-17-11-9-15-25(27)30)31-22(3)35(5)28-18-12-10-16-26(28)31/h7-20,33H,6H2,1-5H3 |
InChI Key |
LTQOOAZHXPVFTH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)


![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)